molecular formula C6H10N2O B6205494 1-hydroxypiperidine-2-carbonitrile CAS No. 102739-96-8

1-hydroxypiperidine-2-carbonitrile

Cat. No. B6205494
CAS RN: 102739-96-8
M. Wt: 126.2
InChI Key:
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Description

1-Hydroxypiperidine-2-carbonitrile is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A synthesis method of N-boc-4-hydroxypiperidine has been disclosed, which involves several steps including the application of meta-chloroperoxybenzoic acid and methanol to the tertiary amine product of acrylonitrile and piperidine, followed by heating with acetone of the resulting tertiary N-oxide .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . N-Hydroxypiperidine, a secondary amine, can undergo an oxidation reaction with hydrogen peroxide in methanol as the solvent. This produces a nitrone, which is a heteroatomic equivalent to a ketone with a nitrogen instead of an alpha carbon .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 1-hydroxypiperidine-2-carbonitrile were not found, it’s known that the control of physicochemical properties is directly related to the notion of “compound quality”. This includes properties such as molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Design

1-Hydroxypiperidine-2-carbonitrile serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its structure is pivotal in constructing piperidine derivatives, which are integral to numerous therapeutic agents . For instance, it can be utilized in the synthesis of compounds targeting neurological disorders due to the significance of the piperidine moiety in central nervous system-active drugs .

Agriculture: Pesticide Development

In the agricultural sector, this compound’s derivatives can be explored for developing novel pesticides. The piperidine structure is often found in molecules with insecticidal properties . Research into the synthesis of piperidine-based pesticides could lead to more effective and possibly safer agricultural chemicals.

Material Science: Organic Semiconductor Materials

Piperidine derivatives, including those synthesized from 1-hydroxypiperidine-2-carbonitrile, are potential candidates for creating organic semiconductor materials . These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are at the forefront of flexible electronic devices.

Environmental Science: Nanosensor Development

The structural features of piperidine derivatives make them suitable for the development of nanosensors used in environmental monitoring . These sensors can detect pollutants at very low concentrations, aiding in the protection of ecosystems and human health.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 1-hydroxypiperidine-2-carbonitrile derivatives can be used to study enzyme inhibition, providing insights into enzyme mechanics and aiding in the development of new drugs . This is particularly relevant in the design of inhibitors for enzymes that are drug targets, such as proteases or kinases.

Pharmacology: Pharmacokinetic Modulation

Compounds derived from 1-hydroxypiperidine-2-carbonitrile can be designed to modulate pharmacokinetic properties of drugs . By altering drug absorption, distribution, metabolism, and excretion (ADME), these derivatives can improve the efficacy and safety profiles of therapeutic agents.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may continue to focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-hydroxypiperidine-2-carbonitrile can be achieved through a multi-step process involving the conversion of a suitable starting material to the desired product.", "Starting Materials": [ "4-piperidone", "sodium cyanide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-piperidone to 4-piperidone oxime using hydroxylamine hydrochloride and sodium hydroxide in ethanol.", "Step 2: Conversion of 4-piperidone oxime to 1-hydroxypiperidine using acetic acid and sodium cyanide in ethanol.", "Step 3: Conversion of 1-hydroxypiperidine to 1-hydroxypiperidine-2-carbonitrile using acetic acid and sodium cyanide in ethanol." ] }

CAS RN

102739-96-8

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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